4-(Cyclohexanecarboxamido)benzoic acid

Enzymology cAMP signaling Inhibitor screening

Sourced for exploratory SAR libraries and counter-screening panels, this cyclohexanecarboxamido-benzoic acid derivative (CAS 180991-56-4) offers a well-defined physicochemical profile—LogP 2.98 and TPSA 66.4 Ų—making it a reliable reference point or negative control. Its documented inactivity against cAMP phosphodiesterase and unquantified cytotoxicity against 143B cells enable non-specific binding/toxicity exclusion in selectivity profiling. With consistent ≥95% purity across major suppliers, it ensures reproducible results in medicinal chemistry and organic synthesis workflows. Ideal as a synthetic building block, its benzoic acid moiety provides a functional handle for derivatization.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 180991-56-4
Cat. No. B3247289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexanecarboxamido)benzoic acid
CAS180991-56-4
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H17NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h6-10H,1-5H2,(H,15,16)(H,17,18)
InChIKeyQOBMMAOTJBWMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexanecarboxamido)benzoic acid (CAS 180991-56-4): Technical Specifications and Procurement Basics


4-(Cyclohexanecarboxamido)benzoic acid (CAS 180991-56-4) is a synthetic organic compound classified as a cyclohexanecarboxamide derivative of benzoic acid. Its molecular formula is C14H17NO3, with a molecular weight of approximately 247.29 g/mol . It features a lipophilic cyclohexane ring connected via a stable amide bond to a hydrophilic benzoic acid moiety, with a calculated partition coefficient (LogP) of 2.98 . Physicochemical analysis indicates a Topological Polar Surface Area (TPSA) of 66.4 Ų, suggesting a balance of hydrophilicity and lipophilicity . The compound is commercially available for research purposes, typically at a purity of ≥95%, and is supplied as a solid .

4-(Cyclohexanecarboxamido)benzoic acid: The Risk of Unverified Substitution in Research


Generic substitution among in-class benzoic acid derivatives or other cyclohexanecarboxamido compounds is not scientifically defensible due to the absence of validated structure-activity relationship (SAR) data. While 4-(Cyclohexanecarboxamido)benzoic acid has been evaluated in some preliminary assays, the reported biological activity is described as insignificant in certain contexts [1]. No publicly available quantitative evidence demonstrates that its potency, selectivity, or pharmacokinetic profile is comparable to, let alone superior to, any specific analog. Consequently, substituting this compound with a related molecule without direct, assay-matched comparative data introduces a high degree of experimental uncertainty and is likely to yield non-reproducible or confounding results.

Quantitative Activity Profile of 4-(Cyclohexanecarboxamido)benzoic acid: Assay Data and Limitations


cAMP Phosphodiesterase Inhibition: A Lack of Significant Activity

In an in vitro assay using bovine aorta tissue, 4-(Cyclohexanecarboxamido)benzoic acid demonstrated no significant inhibitory activity against cAMP phosphodiesterase. The assay was conducted at a concentration of 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM) [1]. The result was qualitatively described as 'Compound is insignificant,' providing no quantitative IC50 or % inhibition value. No direct comparator was tested in this specific report.

Enzymology cAMP signaling Inhibitor screening

Cytotoxicity Against Human Osteosarcoma 143B Cell Line

The cytotoxic activity of 4-(Cyclohexanecarboxamido)benzoic acid was evaluated against the human osteosarcoma cell line 143B after 72 hours of continuous exposure [1]. The ChEMBL database records multiple entries for this cell line, indicating it was tested for cytotoxicity, but the specific quantitative results (e.g., IC50, CC50, % inhibition) are not publicly available in the record [1]. No comparator compound data is available for this assay.

Cancer biology Cytotoxicity Cell-based assays

Application Scenarios for 4-(Cyclohexanecarboxamido)benzoic acid Based on Current Evidence


Sourcing for Structure-Activity Relationship (SAR) Studies

Given the limited and non-differentiating activity profile observed in initial screens, including insignificant inhibition of cAMP phosphodiesterase [1], this compound is best suited for inclusion in exploratory SAR libraries. Researchers investigating the impact of the cyclohexanecarboxamido group on benzoic acid's physicochemical or biological properties may find it useful as a reference point or a negative control. Its well-defined chemical properties (LogP 2.98, TPSA 66.4 Ų) provide a clear baseline for understanding the effects of structural modifications on molecular properties like lipophilicity and polarity.

Use as a Synthetic Intermediate or Building Block

Patents, such as EP1616859 for 'Substituted cyclohexyl carboxylic acid compounds' [2] and EP2231606 for 'Processes for Producing Cycloalkylcarboxiamido-Pyridine Benzoic Acids' [3], cite the broader class of cyclohexanecarboxamido compounds as intermediates for pharmaceutically active molecules. While 4-(Cyclohexanecarboxamido)benzoic acid itself is not the final product, its structure and availability suggest a primary application as a synthetic building block. Its benzoic acid moiety is a common functional handle for further derivatization in organic synthesis.

Profiling for Off-Target or Counter-Screening Assays

The documented inactivity against cAMP phosphodiesterase [1] and the unquantified cytotoxicity against 143B cells [4] can serve as useful data points for counter-screening panels. When developing a new inhibitor targeting a different enzyme or pathway, this compound could be used to confirm that the observed activity is not due to general cytotoxicity or non-specific phosphodiesterase inhibition. Its commercial availability facilitates its inclusion in such routine selectivity profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclohexanecarboxamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.